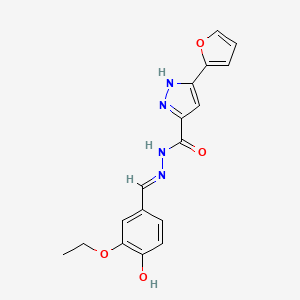
1,6-Dimethyl-2-oxo-4-(phenethylamino)-1,2-dihydropyridine-3-carbaldehyde
Übersicht
Beschreibung
1,6-Dimethyl-2-oxo-4-(phenethylamino)-1,2-dihydropyridine-3-carbaldehyde, also known as DMAPC, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the family of dihydropyridine derivatives and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 1,6-Dimethyl-2-oxo-4-(phenethylamino)-1,2-dihydropyridine-3-carbaldehyde is not fully understood. However, it has been suggested that it may work by inhibiting the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. Additionally, 1,6-Dimethyl-2-oxo-4-(phenethylamino)-1,2-dihydropyridine-3-carbaldehyde may activate the Nrf2 signaling pathway, which is involved in the antioxidant response.
Biochemical and Physiological Effects:
1,6-Dimethyl-2-oxo-4-(phenethylamino)-1,2-dihydropyridine-3-carbaldehyde has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, 1,6-Dimethyl-2-oxo-4-(phenethylamino)-1,2-dihydropyridine-3-carbaldehyde has been shown to reduce tumor growth and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1,6-Dimethyl-2-oxo-4-(phenethylamino)-1,2-dihydropyridine-3-carbaldehyde is its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties. Additionally, 1,6-Dimethyl-2-oxo-4-(phenethylamino)-1,2-dihydropyridine-3-carbaldehyde has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. However, one limitation of 1,6-Dimethyl-2-oxo-4-(phenethylamino)-1,2-dihydropyridine-3-carbaldehyde is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1,6-Dimethyl-2-oxo-4-(phenethylamino)-1,2-dihydropyridine-3-carbaldehyde. One direction is to further investigate its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties. Additionally, further research is needed to fully understand the mechanism of action of 1,6-Dimethyl-2-oxo-4-(phenethylamino)-1,2-dihydropyridine-3-carbaldehyde. Another direction is to investigate the potential use of 1,6-Dimethyl-2-oxo-4-(phenethylamino)-1,2-dihydropyridine-3-carbaldehyde in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Finally, further research is needed to develop more efficient and effective methods for synthesizing 1,6-Dimethyl-2-oxo-4-(phenethylamino)-1,2-dihydropyridine-3-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
1,6-Dimethyl-2-oxo-4-(phenethylamino)-1,2-dihydropyridine-3-carbaldehyde has been studied for its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory cytokines and reduce tumor growth in animal models. Additionally, 1,6-Dimethyl-2-oxo-4-(phenethylamino)-1,2-dihydropyridine-3-carbaldehyde has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1,6-dimethyl-2-oxo-4-(2-phenylethylamino)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-10-15(14(11-19)16(20)18(12)2)17-9-8-13-6-4-3-5-7-13/h3-7,10-11,17H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNABBKQXKUPFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethyl-2-oxo-4-(phenethylamino)-1,2-dihydropyridine-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B3406294.png)


![2-chloro-3-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3406313.png)
![3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide](/img/structure/B3406321.png)


![(E)-2-(benzylamino)-3-(((4-chlorophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3406341.png)
![2-((3-allyl-4-oxo-3,4-dihydrobenzo[g]quinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B3406346.png)
![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B3406349.png)

![(2E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B3406357.png)
![(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B3406366.png)
![7-[(4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B3406368.png)